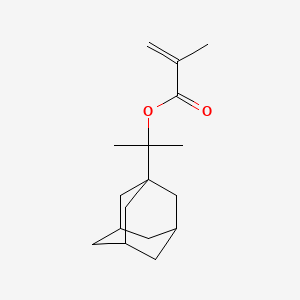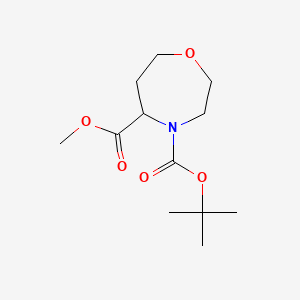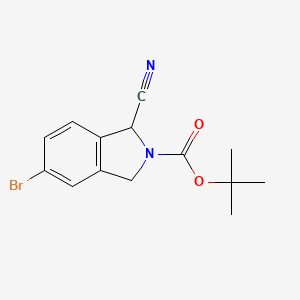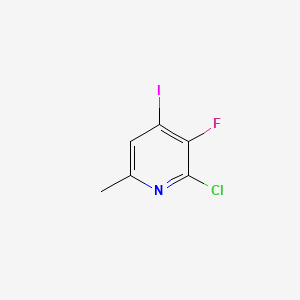
2-Chloro-3-fluoro-4-iodo-6-methyl-pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-fluoro-4-iodo-6-methyl-pyridine is a heterocyclic aromatic compound with the molecular formula C6H4ClFIN. This compound is characterized by the presence of chlorine, fluorine, iodine, and a methyl group attached to a pyridine ring. The unique combination of these substituents imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-fluoro-4-iodo-6-methyl-pyridine typically involves multi-step reactions starting from readily available pyridine derivatives. One common method involves the halogenation of 2-methylpyridine, followed by selective substitution reactions to introduce the chlorine, fluorine, and iodine atoms. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can enhance the efficiency of the production process. The choice of solvents, temperature control, and purification methods are critical factors in scaling up the synthesis for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-fluoro-4-iodo-6-methyl-pyridine can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) can be used under specific conditions to achieve halogen exchange.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
2-Chloro-3-fluoro-4-iodo-6-methyl-pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-fluoro-4-iodo-6-methyl-pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple halogen atoms can enhance its binding affinity and specificity for certain targets, leading to desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4-iodo-3-(trifluoromethyl)pyridine
- 2-Fluoro-4-methylpyridine
- 3-Fluoroquinoline
Uniqueness
2-Chloro-3-fluoro-4-iodo-6-methyl-pyridine is unique due to the specific combination of chlorine, fluorine, iodine, and a methyl group on the pyridine ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications that require precise molecular interactions.
Propiedades
Fórmula molecular |
C6H4ClFIN |
|---|---|
Peso molecular |
271.46 g/mol |
Nombre IUPAC |
2-chloro-3-fluoro-4-iodo-6-methylpyridine |
InChI |
InChI=1S/C6H4ClFIN/c1-3-2-4(9)5(8)6(7)10-3/h2H,1H3 |
Clave InChI |
SJTFIXBLCMJFJB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=N1)Cl)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2,7-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B13912469.png)
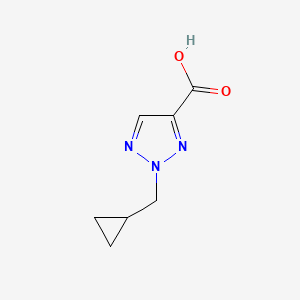
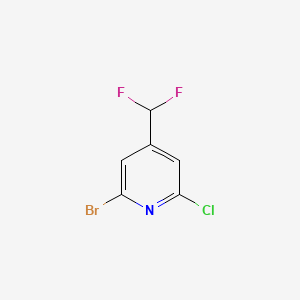
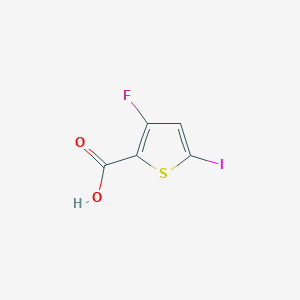

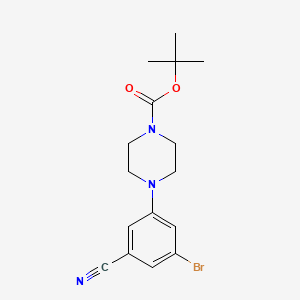


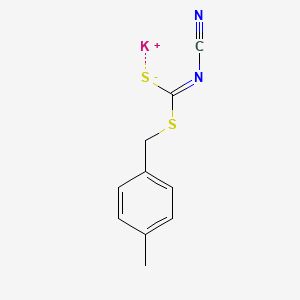
![2-{Benzyl[2-(diethylamino)ethyl]amino}ethan-1-ol](/img/structure/B13912521.png)
